molecular formula C9H11BrN2O3 B13928684 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid

3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13928684
M. Wt: 275.10 g/mol
InChI Key: INPIQDOVQFMDQJ-UHFFFAOYSA-N
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Description

3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid: is an organic compound with a unique structure that combines a bromine atom, a tetrahydro-2H-pyran ring, and a pyrazole ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles for Substitution: Sodium azide, potassium cyanide

Major Products Formed

    Oxidation: Formation of pyrazole-4-carboxylic acid derivatives

    Reduction: Formation of tetrahydro-2H-pyran-4-yl-pyrazole derivatives

    Substitution: Formation of azido or cyano derivatives

Scientific Research Applications

Chemistry

In chemistry, 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its bromine atom and carboxylic acid group make it a useful tool for labeling and tracking biological molecules.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.

Industry

In industry, this compound can be used in the production of agrochemicals, dyes, and polymers. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid involves interactions with specific molecular targets and pathways. The bromine atom can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Similar structure but with the pyran ring attached at a different position.

    3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine: Contains a pyrrolo[2,3-c]pyridine ring instead of a pyrazole ring.

Uniqueness

3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid is unique due to its combination of a bromine atom, a tetrahydro-2H-pyran ring, and a pyrazole ring with a carboxylic acid group. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields.

Properties

Molecular Formula

C9H11BrN2O3

Molecular Weight

275.10 g/mol

IUPAC Name

3-bromo-1-(oxan-4-yl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C9H11BrN2O3/c10-8-7(9(13)14)5-12(11-8)6-1-3-15-4-2-6/h5-6H,1-4H2,(H,13,14)

InChI Key

INPIQDOVQFMDQJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2C=C(C(=N2)Br)C(=O)O

Origin of Product

United States

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